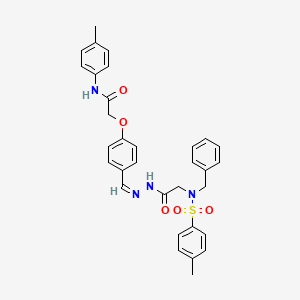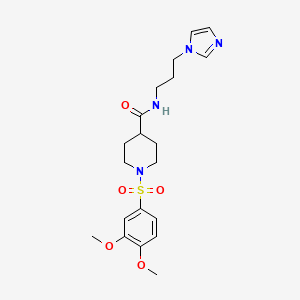
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide, also known as JNJ-42165279, is a small molecule inhibitor that has shown potential in several scientific research applications. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC, and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a small molecule inhibitor that targets the protein kinase C theta (PKCθ) enzyme. PKCθ is involved in several cellular processes, including T-cell activation and inflammation. 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide inhibits the activity of PKCθ, which reduces the production of pro-inflammatory cytokines and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. In cancer research, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce the growth of cancer cells by inducing apoptosis, or programmed cell death. In inflammation research, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. In pain research, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. Another advantage is that it has shown potential in several scientific research applications, which makes it a versatile compound for researchers. One limitation is that it has not yet been studied extensively in clinical trials, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide. One direction is to study its potential in clinical trials for treating cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, researchers could study the potential side effects and toxicity of 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide in animal models and in vitro. Finally, researchers could explore the potential of 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide in combination with other drugs or therapies for treating diseases.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide involves several steps, including the reaction of 2-methoxyphenylpiperidine with 3,4-dimethoxybenzenesulfonyl chloride to form 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine. This intermediate is then reacted with 4-cyanobenzyl bromide to form 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been studied for its potential in treating several diseases, including cancer, inflammation, and pain. In cancer research, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has also shown that 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can reduce the production of pro-inflammatory cytokines, which are involved in several inflammatory diseases. In pain research, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce pain sensitivity in animal models.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5S/c1-28-18-5-4-17(14-19(18)29-2)30(26,27)24-11-6-16(7-12-24)20(25)22-8-3-10-23-13-9-21-15-23/h4-5,9,13-16H,3,6-8,10-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYCDTBMMHJAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

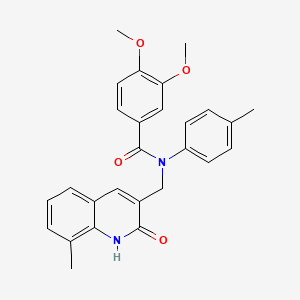

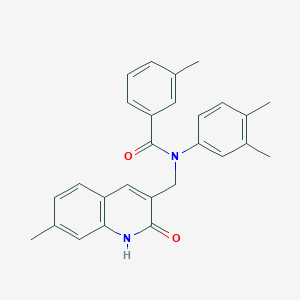
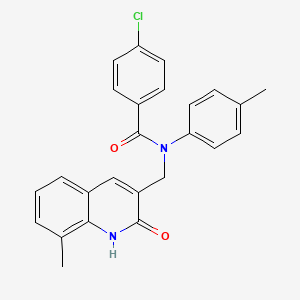

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7691104.png)

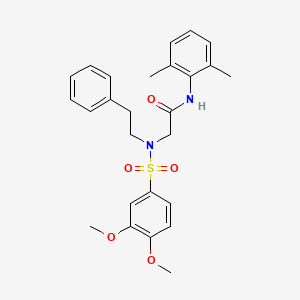
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7691123.png)
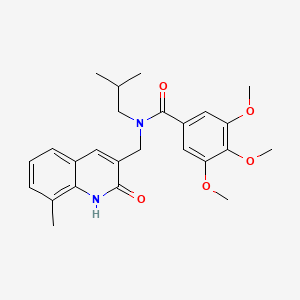
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7691131.png)

![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)
